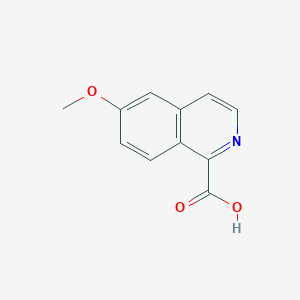

6-Methoxyisoquinoline-1-carboxylic acid

Description

Significance within Isoquinoline (B145761) Carboxylic Acid Chemistry

The isoquinoline core is a prominent scaffold found in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse biological activities. The introduction of a carboxylic acid group at the 1-position and a methoxy (B1213986) group at the 6-position of the isoquinoline ring system significantly influences the molecule's electronic properties and reactivity. The carboxylic acid moiety, in particular, serves as a versatile handle for a variety of chemical transformations, allowing for the construction of amides, esters, and other functional groups. This functionalization is crucial in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govnih.gov The presence of the methoxy group can also impact biological activity and metabolic stability.

Research Trajectories and Scope

The exploration of 6-methoxyisoquinoline-1-carboxylic acid and its analogs is an active area of research, driven by the quest for novel therapeutic agents and functional materials.

The synthesis of the isoquinoline nucleus dates back to the late 19th century. thieme-connect.de Over the decades, numerous synthetic methodologies have been developed to construct this important heterocyclic system. organic-chemistry.org Classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in accessing a wide range of isoquinoline derivatives. mdpi.comdoaj.org These foundational methods have been continuously refined and new, more efficient catalytic strategies have emerged, enabling the synthesis of increasingly complex and functionally diverse isoquinolines.

Contemporary research on methoxyisoquinoline carboxylic acids is largely focused on their application as key intermediates in the synthesis of biologically active molecules. For instance, derivatives of quinoline-4-carboxylic acid have been investigated for their potential as SIRT3 inhibitors for cancer treatment. frontiersin.org Furthermore, the development of new synthetic routes to access these compounds with high efficiency and stereoselectivity remains a significant area of interest. mdpi.comdoaj.org The exploration of their utility in the development of novel materials and catalysts is also an emerging field.

Chemical and Physical Properties

The specific properties of this compound are detailed below.

| Property | Value |

| CAS Number | 1179148-81-2 |

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of chemical compounds. While specific spectra for this compound were not found, general characteristics for related structures can be inferred.

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band typically found in the region of 3300-2500 cm⁻¹ and a strong C=O stretching absorption between 1760 and 1690 cm⁻¹. princeton.edu The aromatic C-H and C=C stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the isoquinoline core and a signal for the methoxy group protons. The carboxylic acid proton signal is often broad and may appear over a wide chemical shift range. In ¹³C NMR, distinct signals for the carbonyl carbon of the carboxylic acid, the carbon of the methoxy group, and the aromatic carbons of the isoquinoline ring would be observed.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and potentially the methoxy group. chempap.org

Synthesis and Manufacturing

The synthesis of this compound can be approached through various synthetic strategies. A common method involves the construction of the isoquinoline ring system followed by functional group manipulations. For example, a substituted benzaldehyde (B42025) can react with an amino acid derivative to form the core structure, which is then further modified.

A plausible synthetic route could involve the reaction of a substituted 2-formylbenzoate (B1231588) with an appropriate amino acid ester, followed by cyclization and aromatization to form the isoquinoline ring. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Applications in Research

This compound serves as a valuable intermediate in several areas of chemical research.

Role as a Precursor in Organic Synthesis

The primary application of this compound is as a building block for the synthesis of more complex molecules. The carboxylic acid functionality allows for a wide range of transformations, including amidation, esterification, and reduction. These reactions are fundamental in creating libraries of compounds for drug discovery and other applications.

Applications in Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com Carboxylic acid-containing isoquinolines are of particular interest as they can mimic the interactions of natural amino acids and engage in crucial hydrogen bonding with biological receptors. researchgate.netnih.gov The methoxy group can also contribute to binding affinity and influence the pharmacokinetic profile of a drug candidate.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWKVZRIFSAVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731396 | |

| Record name | 6-Methoxyisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179148-81-2 | |

| Record name | 6-Methoxy-1-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179148-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxyisoquinoline 1 Carboxylic Acid

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for the construction of the isoquinoline (B145761) core from acyclic precursors. This approach allows for the strategic introduction of substituents, such as the 6-methoxy and 1-carboxylic acid groups, by carefully selecting the starting materials and reaction pathways.

Exploration of Ring-Closure Strategies

A variety of classical and modified cyclization reactions can be adapted for the synthesis of the 6-methoxyisoquinoline (B27300) scaffold. These methods typically involve the formation of the nitrogen-containing ring through an intramolecular electrophilic aromatic substitution or a related cyclization mechanism.

The Pomeranz–Fritsch reaction, and its modification by Bobbitt, is a powerful method for the synthesis of isoquinolines. wikipedia.orgorganicreactions.org The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. A modification of this reaction involves the cyclization of N-tosyl benzylamines in dilute mineral acid, which can proceed through N-tosyl-1,2-dihydroisoquinoline intermediates.

A plausible synthetic route to 6-methoxyisoquinoline-1-carboxylic acid using this methodology would start from 3-methoxybenzaldehyde. Condensation with an appropriate amino acid derivative, followed by cyclization, would furnish the isoquinoline core. A significant adaptation for the synthesis of the target molecule involves a two-step sequence: a Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. nih.govresearchgate.netbeilstein-journals.org This approach has been successfully employed in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.govresearchgate.net

The synthesis would commence with the Petasis reaction of a suitable boronic acid, glyoxylic acid, and an aminoacetaldehyde acetal. The resulting product can then undergo a Pomeranz–Fritsch–Bobbitt cyclization to yield 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Subsequent dehydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, would then lead to the aromatic this compound.

Table 1: Illustrative Reaction Conditions for Pomeranz–Fritsch–Bobbitt Cyclization

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Petasis Reaction | Boronic acid, Glyoxylic acid, Aminoacetaldehyde acetal | N-substituted amino acid |

| Cyclization | Dilute HCl, rt | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| Dehydrogenation | 10% Pd/C, high-boiling solvent, heat | This compound |

The Pictet–Spengler and Bischler–Napieralski reactions are cornerstone methods in isoquinoline synthesis. wikipedia.orgnrochemistry.comjk-sci.comslideshare.net The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions, to form a tetrahydroisoquinoline. nih.gov To synthesize this compound via this route, one would start with 3-methoxyphenethylamine. Reaction with glyoxylic acid would lead to the formation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Similar to the Pomeranz-Fritsch-Bobbitt approach, a subsequent dehydrogenation step would be necessary to furnish the final aromatic product. nrochemistry.com

The Bischler–Napieralski reaction provides a more direct route to a dihydroisoquinoline intermediate, which can then be oxidized to the isoquinoline. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, N-(2-(3-methoxyphenyl)ethyl)oxalamic acid could serve as the precursor. Cyclization of this amide would yield 1-carboxy-6-methoxy-3,4-dihydroisoquinoline, which upon oxidation, would afford this compound. The regioselectivity of the cyclization is directed by the methoxy (B1213986) group, favoring substitution at the para position. wikipedia.org

Table 2: Comparison of Pictet-Spengler and Bischler-Napieralski Approaches

| Reaction | Starting Materials | Key Intermediate | Final Step |

|---|---|---|---|

| Pictet-Spengler | 3-Methoxyphenethylamine, Glyoxylic acid | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Dehydrogenation |

| Bischler-Napieralski | N-(2-(3-methoxyphenyl)ethyl)oxalamic acid | 1-Carboxy-6-methoxy-3,4-dihydroisoquinoline | Oxidation |

Modern synthetic methods offer alternative intramolecular cyclization strategies for the construction of the isoquinoline nucleus. One such approach involves the intramolecular cyclization of N-cyano sulfoximines, which can be activated by metal-free halogenated anhydrides. rsc.org Another method utilizes the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines for the synthesis of related heterocyclic systems. nih.gov

A particularly relevant strategy is the intramolecular cyclization of 2-alkynylbenzaldehyde derivatives. For instance, the reaction of o-alkynylbenzaldehyde hydrazones in the presence of a silver catalyst can lead to the formation of isoquinoline derivatives. koreascience.kr By choosing a starting material with a 4-methoxy substituent on the benzaldehyde (B42025) ring and an appropriate group on the alkyne that can be converted to a carboxylic acid, this method could be adapted for the synthesis of this compound.

Carboxylation Strategies

An alternative to building the isoquinoline ring with the carboxylic acid group already in place is to introduce it onto a pre-formed 6-methoxyisoquinoline scaffold.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgunblog.frbaranlab.org In the context of 6-methoxyisoquinoline, the nitrogen atom of the isoquinoline ring can act as a directing group, facilitating the deprotonation of the adjacent C1 position by a strong base such as n-butyllithium (n-BuLi). The resulting organolithium intermediate can then be trapped with an electrophile.

For the synthesis of this compound, the electrophile would be carbon dioxide (CO₂). The reaction would involve treating a solution of 6-methoxyisoquinoline with n-BuLi at low temperature (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). Subsequent quenching of the resulting anion with solid carbon dioxide (dry ice) would yield the corresponding carboxylate, which upon acidic workup, would provide the desired this compound.

Table 3: Key Steps in Directed Ortho-Metalation and Carboxylation

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Lithiation | 6-Methoxyisoquinoline, n-BuLi, THF, -78 °C | 1-Lithio-6-methoxyisoquinoline |

| Carboxylation | Solid CO₂, then aqueous acid workup | This compound |

Alternative Carboxylating Reagents and Conditions

The introduction of a carboxylic acid group at the C1 position of the 6-methoxyisoquinoline scaffold is a pivotal step. While carbon dioxide (in the form of dry ice) is a conventional carboxylating agent for organometallic intermediates, alternative reagents and conditions are employed to optimize reaction efficiency and substrate compatibility. The primary strategy involves the initial deprotonation at the C1 position, which is the most acidic carbon on the isoquinoline ring, using a strong base to form a potent nucleophile. This intermediate is then quenched with an electrophilic carboxylating agent.

Organolithium reagents or other strong bases are commonly used for the initial C1-metalation. The choice of base and reaction conditions is crucial for achieving high regioselectivity and avoiding side reactions.

Table 1: Carboxylation Conditions for 6-Methoxyisoquinoline

| Metalating Agent | Carboxylating Agent | Typical Conditions |

|---|---|---|

| n-Butyllithium (n-BuLi) | Carbon Dioxide (CO₂) | THF, -78 °C |

| Lithium diisopropylamide (LDA) | Diethyl carbonate | Ether, -78 °C to RT |

The Knochel-Hauser base (a mixed magnesium-lithium amide) is a notable alternative as it offers improved functional group tolerance compared to traditional organolithium reagents. beilstein-journals.org Following the reaction with the carboxylating agent, an acidic workup is required to protonate the resulting carboxylate salt to yield the final carboxylic acid.

Methoxy Group Introduction Methodologies

The placement of the methoxy group at the C6 position is a defining feature of the target molecule. Synthetic strategies either introduce this group onto a pre-formed isoquinoline ring or, more commonly, construct the ring using a precursor already bearing the methoxy substituent in the correct location.

Strategies for Regioselective Methoxylation

Direct regioselective methoxylation of the isoquinoline core at the C6 position is challenging due to the electronic nature of the heterocyclic ring system. Electrophilic aromatic substitution reactions on the isoquinoline ring are complex, often leading to a mixture of products. Therefore, this approach is less favored in comparison to building the molecule from a methoxylated precursor.

Precursor Design for Methoxy Incorporation

A more robust and widely adopted strategy involves incorporating the methoxy group within the starting materials prior to the construction of the isoquinoline ring. This ensures unambiguous placement of the substituent. Classic isoquinoline synthesis methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, are ideal for this approach.

The synthesis begins with a phenethylamine (B48288) derivative that contains a methoxy group at the meta-position relative to the ethylamine (B1201723) side chain. This precursor dictates the final substitution pattern of the isoquinoline product.

Table 2: Precursors for 6-Methoxyisoquinoline Ring Formation

| Precursor Molecule | Cyclization Method | Key Reagent(s) | Resulting Intermediate |

|---|---|---|---|

| N-Acetyl-2-(3-methoxyphenyl)ethanamine | Bischler-Napieralski | POCl₃ or P₂O₅ | 6-Methoxy-3,4-dihydroisoquinoline |

Following the cyclization to form the dihydroisoquinoline or tetrahydroisoquinoline core, an aromatization step (dehydrogenation) is necessary to yield the 6-methoxyisoquinoline scaffold. This can be achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

Synthesis from Precursor Molecules

This approach leverages existing isoquinoline derivatives, modifying them to achieve the target structure.

Transformation of Isoquinoline Derivatives

Starting with a readily available substituted isoquinoline, such as 6-methoxyisoquinoline, allows for direct functionalization of the heterocyclic ring.

Carboxylic Acid Group Introduction on Methoxyisoquinolines

This method is one of the most direct routes to the target compound. It involves the regioselective functionalization of the C1 position of 6-methoxyisoquinoline. The C1 proton is the most acidic due to the inductive effect of the adjacent nitrogen atom, making it susceptible to deprotonation by strong bases. beilstein-journals.org

The process involves treating 6-methoxyisoquinoline with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C). This generates a C1-lithiated isoquinoline intermediate. This nucleophilic species is then reacted with an electrophilic source of a carboxyl group, most commonly gaseous carbon dioxide bubbled through the solution or the addition of crushed dry ice. The reaction is then quenched with an aqueous acid to afford this compound.

This metalation-carboxylation sequence is highly efficient and regioselective for the C1 position, providing a reliable method for synthesizing the target compound from its immediate precursor. beilstein-journals.org

Ester Hydrolysis to Yield this compound

The mechanism for basic hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, followed by the elimination of the alkoxy group to form the carboxylate. mnstate.edu This process is effectively irreversible due to the deprotonation of the initially formed carboxylic acid by the strong base. mnstate.edu

Table 1: Representative Conditions for Ester Hydrolysis

| Precursor Ester | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 6-methoxyisoquinoline-1-carboxylate | 1. NaOH (aq) 2. HCl (aq) | Methanol/Water | Reflux | This compound |

Advanced Oxidation/Reduction Protocols for Carboxylic Acid Functionality

The introduction of the carboxylic acid group at the C1 position of the isoquinoline ring can also be accomplished through advanced oxidation or reduction reactions. Oxidation protocols may involve the conversion of a precursor with a C1 substituent at a lower oxidation state, such as a methyl or hydroxymethyl group. For instance, the oxidation of 6-methoxy-1-methylisoquinoline (B3059533) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under controlled conditions can yield the desired carboxylic acid. mnstate.edu

More sophisticated methods in metallaphotoredox catalysis are emerging for the functionalization of C-H bonds, which could enable the direct carboxylation of the 6-methoxyisoquinoline core, though specific applications to this molecule are still developing. nih.gov These methods often utilize transition metals like nickel or copper in conjunction with a photocatalyst to activate the substrate for carboxylation. nih.gov

Reduction pathways are less common for forming the aromatic carboxylic acid directly but are integral in related syntheses. For example, in the synthesis of tetrahydroisoquinoline derivatives, a related imine can be reduced stereoselectively. clockss.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. unibo.it These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Catalytic processes are a cornerstone of green chemistry, as they reduce the need for stoichiometric reagents, leading to less waste and higher atom economy. nii.ac.jp In the synthesis of isoquinoline derivatives, transition metal catalysts, particularly palladium, are used in cross-coupling reactions to construct the core heterocyclic structure. researchgate.net For instance, a Heck-type reaction can be used to form key C-C bonds in the isoquinoline skeleton. researchgate.net Furthermore, the development of bifunctional catalysts that can facilitate multiple steps in a one-pot reaction sequence is a key area of research. rsc.org Graphene oxide has been explored as a metal-free, bifunctional catalyst capable of both acid and oxidation catalysis in related heterocyclic syntheses. rsc.org The use of catalytic amounts of N-hydroxyphthalimide (NHPI) in combination with a cobalt species for the aerobic oxidation of alcohols to carboxylic acids represents a green alternative to traditional stoichiometric oxidants. organic-chemistry.org

Table 2: Examples of Catalytic Methods in Heterocyclic Synthesis

| Reaction Type | Catalyst System | Substrates | Benefit |

|---|---|---|---|

| Heck Reaction | Palladium(0) catalyst | 2-Amidoacrylates and 2-substituted iodobenzene | Efficient C-C bond formation for isoquinoline core. researchgate.net |

| Aerobic Oxidation | Co/N-hydroxyphthalimide | Primary Alcohols | Use of O₂ as the terminal oxidant, avoiding heavy metal waste. organic-chemistry.org |

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, can significantly reduce environmental impact. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com The use of microwave irradiation can be particularly effective in the synthesis of heterocyclic compounds. nih.gov For example, the condensation of diamines and dicarbonyls to form quinoxaline (B1680401) derivatives has been achieved in minutes with excellent yields under solvent-free, microwave conditions. e-journals.in Similarly, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed under microwave irradiation from ethyl 2-acyl 4,5-dimethoxyphenylacetates and ammonium (B1175870) acetate. researchgate.net These methodologies offer a clear path toward a more sustainable synthesis of this compound and its derivatives. nih.gov

Diastereoselective and Enantioselective Synthesis Pathways

While this compound itself is achiral, its reduced form, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, possesses a stereocenter at the C1 position and is a crucial building block for many biologically active compounds. mdpi.comnih.gov Consequently, significant research has focused on the diastereoselective and enantioselective synthesis of these saturated analogues.

A prominent strategy combines the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comdoaj.orgresearchgate.netnih.gov This approach has been successfully used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.combohrium.com In this method, the stereoselectivity is directed by a chiral amine component, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, used in the Petasis reaction. mdpi.com This reaction forms diastereomeric oxazin-2-ones, which can be separated. The major diastereomer is then advanced through a Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core and yield the enantiomerically enriched target acid. mdpi.comresearchgate.net

Another approach involves the chemoenzymatic kinetic resolution of a racemic ester of the tetrahydroisoquinoline carboxylic acid. mdpi.com Enzymes like D-amino acid oxidase have been used for the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, providing the (S)-enantiomers with excellent enantiomeric excess (>99% ee). researchgate.net

Table 3: Key Methodologies in Asymmetric Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acids

| Methodology | Key Reactions | Chiral Source/Inductor | Outcome |

|---|---|---|---|

| Petasis/Pomeranz–Fritsch–Bobbitt Approach | Petasis borono-Mannich reaction, cyclization | Chiral aminoacetaldehyde acetals derived from (R)-phenylglycinol | Diastereoselective formation of intermediates, leading to enantiomerically enriched final product. mdpi.comresearchgate.net |

These advanced stereoselective strategies highlight the sophisticated techniques available for controlling chirality in the synthesis of analogues of this compound, which is critical for the development of new therapeutics. rsc.org

Chemical Transformations and Reactivity Studies of 6 Methoxyisoquinoline 1 Carboxylic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of numerous derivatives.

Esters: Esterification of 6-Methoxyisoquinoline-1-carboxylic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is an equilibrium-driven process, and the yield of the ester is maximized by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Alternative methods include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 6-methoxyisoquinoline-1-carboxylate | Fischer Esterification |

| This compound | Ethanol, HCl | Ethyl 6-methoxyisoquinoline-1-carboxylate | Fischer Esterification |

Amides: Amide bond formation is a cornerstone of medicinal chemistry and is frequently employed for this class of compounds. hepatochem.com Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. fishersci.co.uk Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. fishersci.co.uknih.gov These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the amide. fishersci.co.uk

Table 2: Common Reagents for Amide Coupling

| Coupling Reagent | Additive | Solvent | Key Feature |

| EDC | HOBt | DMF, DCM | Water-soluble byproducts, mild conditions. nih.gov |

| HATU | DIPEA | DMF | High efficiency, rapid reactions. growingscience.com |

| BOP-Cl | Et₃N | CH₂Cl₂ | Effective for hindered amines. nih.gov |

Acid Halides: Acid chlorides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives. libretexts.org They are typically prepared by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uklibretexts.orgyoutube.com The reaction with thionyl chloride is particularly common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. youtube.com The resulting 6-methoxyisoquinoline-1-carbonyl chloride is a versatile precursor for esters, amides, and Friedel-Crafts acylation reactions.

Anhydrides: Acid anhydrides can be formed by the reaction of the acid chloride with a carboxylate salt or by treating the acid chloride with the parent carboxylic acid, often in the presence of a non-nucleophilic base like pyridine (B92270). libretexts.orglibretexts.org Both symmetrical and mixed anhydrides can be synthesized, which are also effective acylating agents.

Hydroxamic acids are an important class of compounds known for their ability to chelate metal ions. beilstein-journals.org The synthesis of 6-methoxyisoquinoline-1-hydroxamic acid can be accomplished by reacting an activated derivative of the parent carboxylic acid with hydroxylamine (B1172632) (NH₂OH) or its salts. beilstein-journals.orgnih.gov A common route involves the conversion of the carboxylic acid to its corresponding ester, which is then treated with a basic solution of hydroxylamine. nih.gov Alternatively, coupling reagents like EDC or HBTU can be used to directly couple the carboxylic acid with hydroxylamine in a one-pot reaction. nih.govresearchgate.net To avoid side reactions with more delicate substrates, O-protected hydroxylamines like O-(tetrahydro-2H-pyran-2-yl)hydroxylamine can be used, followed by a deprotection step. nih.gov

Reactions on the Isoquinoline (B145761) Ring System

The reactivity of the isoquinoline ring is influenced by the electron-donating methoxy (B1213986) group on the carbocyclic (benzene) ring and the electron-withdrawing nature of the heterocyclic (pyridine) ring.

In general, electrophilic aromatic substitution (SₑAr) on the isoquinoline nucleus occurs preferentially on the benzene (B151609) ring, which is more electron-rich than the pyridine ring. quimicaorganica.org The reaction typically favors positions 5 and 8. quimicaorganica.org

For this compound, the outcome of an SₑAr reaction is governed by the directing effects of the substituents:

Methoxy Group (-OCH₃) at C-6: This is a powerful activating group and an ortho, para-director. It strongly enhances the electron density at positions 5 and 7.

Carboxylic Acid Group (-COOH) at C-1: This group is deactivating and a meta-director relative to the pyridine ring, but its primary electronic influence is on the pyridine ring rather than the benzene ring.

Ring Nitrogen: The nitrogen atom deactivates the pyridine ring towards electrophilic attack.

Considering these factors, electrophilic attack is most likely to occur at the C-5 position . This position is activated by the strongly donating methoxy group in its ortho position and is also one of the inherently more reactive positions of the isoquinoline system. The C-7 position is also activated (para to the methoxy group), but substitution at C-5 is generally favored. Reactions such as nitration, halogenation, and sulfonation would be expected to yield the 5-substituted derivative as the major product. wikipedia.orglibretexts.org

Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic systems and typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to it. nih.govyoutube.com

The this compound backbone is not highly activated for SₙAr reactions. The methoxy group is electron-donating, which disfavors nucleophilic attack on the benzene portion of the ring. While the pyridine part of the isoquinoline ring is more electron-deficient and can undergo nucleophilic substitution (e.g., the Chichibabin reaction), the parent compound lacks a suitable leaving group at a reactive position like C-1. If a leaving group were present at C-1, nucleophilic displacement could be possible. Similarly, if a strong electron-withdrawing group were introduced onto the benzene ring (e.g., a nitro group at C-5 or C-7), it could activate a leaving group at an adjacent position towards nucleophilic attack. youtube.com

Oxidation and Reduction Pathways of the Heterocycle

The oxidation and reduction of this compound can target either the isoquinoline ring system or the carboxylic acid function, depending on the reagents and reaction conditions employed.

Oxidation: The isoquinoline nucleus is generally stable to oxidation. However, under forcing conditions, oxidative degradation can occur. For instance, the oxidation of isoquinoline itself can lead to a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating the cleavage of the benzene and pyridine rings, respectively. The presence of the methoxy group at the 6-position, being an electron-donating group, would likely direct oxidation towards the benzene ring of the isoquinoline core.

Reduction: The pyridine ring of the isoquinoline system is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of the isoquinoline ring system. For instance, various substituted isoquinolines can be selectively hydrogenated at their carbocycles to afford 5,6,7,8-tetrahydroisoquinolines. In a specific example of a related compound, 6-methoxyquinoline (B18371) was subjected to transfer hydrogenation, resulting in the selective reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinoline. nih.gov This suggests that the pyridine ring of this compound would be the primary site of reduction under similar conditions.

The carboxylic acid group at the 1-position can also be reduced. Powerful reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol. However, this would likely occur concurrently with the reduction of the isoquinoline ring. Selective reduction of the carboxylic acid in the presence of the isoquinoline ring would require specific protecting group strategies or milder, more selective reducing agents.

A summary of potential reduction products is presented in the table below.

| Reagent/Catalyst | Potential Product(s) | Remarks |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Reduction of the pyridine ring. |

| Transfer Hydrogenation (e.g., H₃N·BH₃, Co catalyst) | 6-Methoxy-1,2-dihydroisoquinoline-1-carboxylic acid | Partial reduction of the pyridine ring. nih.gov |

| Strong Hydride Reagents (e.g., LiAlH₄) | (6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | Reduction of both the pyridine ring and the carboxylic acid. |

Structure-Reactivity Relationship Investigations

The reactivity of the this compound molecule is a composite of the electronic effects of its substituents.

The methoxy group at the 6-position is an electron-donating group due to its +M (mesomeric) effect, which is stronger than its -I (inductive) effect. This has several consequences for the reactivity of the isoquinoline ring:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic attack. It directs incoming electrophiles primarily to the positions ortho and para to itself. In the case of 6-methoxyisoquinoline (B27300), this would be the 5 and 7-positions.

Nucleophilic Aromatic Substitution: The electron-donating nature of the methoxy group deactivates the benzene ring towards nucleophilic aromatic substitution.

Basicity: The methoxy group increases the electron density on the nitrogen atom of the isoquinoline ring, thereby increasing its basicity compared to unsubstituted isoquinoline.

The carboxylic acid group at the 1-position is a strong electron-withdrawing group due to both its -I and -M effects. Its influence on reactivity is as follows:

Electrophilic Aromatic Substitution: The carboxylic acid group deactivates the entire ring system towards electrophilic attack, making such reactions more difficult to achieve.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the carboxylic acid group activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 1 and 3). However, since the carboxylic acid is at position 1, it primarily deactivates this position for further nucleophilic attack.

Acidity: The primary role of the carboxylic acid group is to impart acidic properties to the molecule, allowing it to form salts with bases.

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, often catalyzed by copper salts at high temperatures. This would lead to the formation of 6-methoxyisoquinoline.

The combined electronic effects of the methoxy and carboxylic acid groups are summarized in the table below.

| Position | Methoxy Group Effect | Carboxylic Acid Group Effect | Overall Electronic Character |

| Pyridine Ring | Electron-donating (minor) | Electron-withdrawing (major) | Electron-deficient |

| Benzene Ring | Electron-donating (major) | Electron-withdrawing (minor) | Electron-rich |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. While no specific examples of MCRs directly employing this compound as a reactant were found in the reviewed literature, the participation of related isoquinoline derivatives in such reactions suggests its potential utility.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.orgnih.gov The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. wikipedia.org The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org

Given that this compound possesses a carboxylic acid functional group, it could potentially serve as the acid component in both Ugi and Passerini reactions. For instance, in a hypothetical Ugi reaction, this compound could react with an aldehyde, an amine, and an isocyanide to generate a complex product incorporating the 6-methoxyisoquinoline-1-carbonyl scaffold.

A study on the synthesis of isoquinolone-4-carboxylic acids utilized an ammonia-Ugi-4CR followed by a copper-catalyzed domino reaction, demonstrating the versatility of the isoquinoline core in MCRs. acs.org Another example shows the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives via Ugi reactions, highlighting the reactivity of the isoquinoline system in these transformations. researchgate.net

The table below outlines the potential components for a hypothetical Ugi reaction involving this compound.

| Component | Example |

| Carboxylic Acid | This compound |

| Aldehyde | Benzaldehyde (B42025) |

| Amine | Aniline |

| Isocyanide | tert-Butyl isocyanide |

The successful application of this compound in MCRs would provide a rapid and efficient route to novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to explore the scope and limitations of this compound in various multi-component reaction settings.

Advanced Characterization and Structural Elucidation of 6 Methoxyisoquinoline 1 Carboxylic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It allows for the detailed mapping of the carbon and proton framework of a molecule, providing definitive evidence for its structure.

One-dimensional NMR spectra are the cornerstone of structural analysis. Proton (¹H) NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms, including those in carbonyl and aromatic systems.

For 6-Methoxyisoquinoline-1-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for each aromatic proton on the isoquinoline (B145761) core, a singlet for the methoxy (B1213986) group protons, and a characteristically downfield, often broad, singlet for the carboxylic acid proton (typically in the 10-13 ppm range). libretexts.org The protons on the benzene (B151609) ring portion of the isoquinoline would exhibit splitting patterns (doublets, doublets of doublets) based on their coupling to adjacent protons, allowing for their positional assignment.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carboxylic acid carbonyl carbon is expected to resonate in the highly deshielded region of 165-185 ppm. chemicalbook.com The carbons of the aromatic rings and the methoxy group carbon would appear at chemical shifts indicative of their specific electronic environments.

Table 1: ¹H and ¹³C NMR Data for Methyl 3-hydroxy-1,6-dimethoxyisoquinoline-4-carboxylate in CDCl₃ rsc.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| OH | 13.32 (s, 1H) | - |

| H-5 | 8.12 (d, J=9.1 Hz, 1H) | 126.92 |

| H-8 | 8.05 (d, J=2.4 Hz, 1H) | 105.44 |

| H-7 | 6.97 (dd, J=9.1, 2.5 Hz, 1H) | 110.56 |

| OMe (Ester) | 4.17 (s, 3H) | 52.45 |

| OMe (C-1) | 4.08 (s, 3H) | 54.68 |

| OMe (C-6) | 3.94 (s, 3H) | 55.21 |

| C=O (Ester) | - | 172.82 |

| C=O (Acid-like OH) | - | 168.06 |

| C-1 | - | 165.01 |

| C-6 | - | 163.07 |

| C-4a | - | 139.63 |

| C-8a | - | 114.39 |

| C-4 | - | 91.68 |

Note: This data is for a derivative and is presented for illustrative purposes.

Nitrogen-15 (¹⁵N) NMR, although less common due to lower sensitivity, can provide direct information about the nitrogen atom in the isoquinoline ring system, offering further structural confirmation.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that identify protons that are spin-spin coupled, revealing which protons are neighbors in the molecule. For an isoquinoline derivative, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity of the carbon skeleton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates directly bonded ¹H and ¹³C atoms. nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is another heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. For this compound, HMBC would show correlations from the methoxy protons to the C-6 carbon, and from the aromatic protons to various carbons across the rings, confirming the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of atoms, regardless of whether they are bonded. These are essential for determining the stereochemistry and conformation of molecules.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive elucidation of the molecular structure.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass.

For This compound , the molecular formula is C₁₁H₉NO₃. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass very closely, thus validating the molecular formula.

As an example, HRMS analysis of a related compound, Methyl 3-hydroxy-1,6-dimethoxyisoquinoline-4-carboxylate (C₁₃H₁₃NO₅), provided a measured m/z of 264.0865 for the protonated molecule [M+H]⁺, which corresponds almost perfectly to the calculated value of 264.0866, confirming its elemental composition. rsc.org

Table 2: Example of HRMS Data for a Derivative Compound rsc.org

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the parent ion (molecular ion) is selected, and then it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of the compound's structure and functional groups. libretexts.org

For this compound, characteristic fragmentation pathways would be expected:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the -COOH group (45 Da), or the loss of CO₂ (44 Da) followed by H•.

Loss from the methoxy group: Fragmentation may involve the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy substituent. libretexts.org

Cleavage of the isoquinoline ring: The stable aromatic ring system can also undergo characteristic cleavages, although this typically requires higher energy. libretexts.org

Analyzing these specific neutral losses and the resulting fragment ions allows chemists to piece together the molecular structure, confirming the presence and location of the methoxy and carboxylic acid functional groups on the isoquinoline scaffold.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure.

The IR spectrum is particularly informative for identifying the carboxylic acid and methoxy groups. Carboxylic acids are well-known for their characteristic, broad O–H stretching vibration, which typically appears in the 2500-3300 cm⁻¹ region. orgchemboulder.comlibretexts.org This broadening is a result of strong hydrogen bonding, which often leads to the formation of dimers in the solid state and in concentrated solutions. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching bands. The carbonyl (C=O) stretch of the carboxylic acid group gives rise to an intense absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.comlibretexts.org Its exact position can be influenced by conjugation and hydrogen bonding. Additionally, the C–O stretch and O–H bend are expected in the 1210-1320 cm⁻¹ and 910-1440 cm⁻¹ regions, respectively. orgchemboulder.com The methoxy group (-OCH₃) would show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-O stretching band.

Raman spectroscopy , being complementary to IR, is highly effective for identifying vibrations of the aromatic isoquinoline ring system. leibniz-ipht.defau.de The non-polar C=C bonds in the aromatic rings produce strong Raman signals. fau.de Prominent bands in the non-resonant Raman spectra of arylisoquinolines are often assigned to the C=C stretching modes of the isoquinoline core. leibniz-ipht.de Deep-UV resonance Raman spectroscopy can selectively enhance vibrations associated with different parts of the molecule, aiding in the differentiation of similar structures. leibniz-ipht.de The technique is sensitive to the chemical functional groups present and can provide detailed information about the molecular framework. nih.govresearchgate.net

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O–H stretch | 2500–3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1690–1760 (strong) | Medium-Strong |

| Carboxylic Acid | C–O stretch | 1210–1320 (medium) | Medium |

| Carboxylic Acid | O–H bend | 910-1440 (broad) | Weak |

| Isoquinoline Ring | C=C stretch | 1450–1600 (medium) | Strong |

| Isoquinoline Ring | C–H stretch | 3000–3100 (medium) | Medium |

| Methoxy Group | C–H stretch | 2850-2970 (medium) | Medium |

X-ray Crystallography for Solid-State Structural Analysis

For derivatives of isoquinoline, crystallographic studies have revealed detailed structural information. eurjchem.comsemanticscholar.org These analyses provide data on the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline solid.

Table 2: Representative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₂S₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804 |

| b (Å) | 8.1347 |

| c (Å) | 35.015 |

| V (ų) | 1504.1 |

| Z | 4 |

Data adapted from a study on a representative isoquinoline derivative. eurjchem.comsemanticscholar.org

Confirmation of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The isoquinoline core is an aromatic, bicyclic system and is expected to be largely planar. The carboxylic acid group attached at the 1-position will have a trigonal planar geometry around the carbonyl carbon. byjus.com

X-ray diffraction studies on related structures confirm the planarity of the quinoline (B57606) ring system and can reveal slight deviations or bending. nih.gov The conformation of the heterocyclic rings in isoquinoline derivatives has been observed to adopt forms such as a distorted half-chair in reduced systems. eurjchem.comsemanticscholar.org For this compound, crystallography would precisely determine the dihedral angle between the plane of the carboxylic acid group and the plane of the isoquinoline ring, as well as the orientation of the methoxy group relative to the ring.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For this compound, the most significant of these is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. rsc.org

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic methods are indispensable for separating components of a mixture and are widely used for assessing the purity of chemical compounds and differentiating between closely related isomers. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoquinoline alkaloids and their derivatives. researchgate.netresearchgate.net Reversed-phase HPLC, typically using a C18 stationary phase, is the most common mode of separation. researchgate.net This method separates compounds based on their hydrophobicity.

For the analysis of this compound, a typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphoric acid). researchgate.netsielc.com The pH of the mobile phase is a critical parameter that affects the retention behavior of acidic and basic compounds like isoquinoline alkaloids. researchgate.net Purity is assessed by the presence of a single major peak in the chromatogram, and the area of this peak can be used for quantification. HPLC is also a powerful tool for separating constitutional isomers, which may exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase. scispace.comnih.gov

Table 3: Typical HPLC Method Parameters for Isoquinoline Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile or Methanol |

| Mobile Phase B | Aqueous buffer (e.g., 30 mM Ammonium Formate, pH 2.8) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV/Vis (e.g., Photodiode Array) or Mass Spectrometry (MS) |

Parameters are generalized from methods for related compounds. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. d-nb.info

The application of UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), has become a frequently used method for the sensitive and selective analysis of isoquinoline alkaloids. researchgate.net The increased peak capacity of UPLC is particularly advantageous for resolving complex mixtures and for the challenging separation of closely related isomers that may co-elute in an HPLC system. d-nb.infonih.gov A UPLC method for this compound would use similar mobile phases to HPLC but at higher pressures and flow rates, leading to run times that are often a fraction of those required for HPLC, thereby increasing sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules such as this compound by GC-MS is often impracticable due to their low volatility and thermal instability. The presence of the carboxylic acid functional group, in particular, necessitates a chemical modification step known as derivatization to enhance the analyte's volatility, making it amenable to gas-phase analysis.

Derivatization chemically alters the analyte to increase its vapor pressure, allowing it to be efficiently transported through the gas chromatograph. For carboxylic acids like this compound, a common and effective derivatization strategy is esterification. This process converts the polar carboxylic acid group into a less polar and more volatile ester. Methylation, to form the corresponding methyl ester, is a widely employed technique due to the availability of efficient reagents and the straightforward nature of the reaction. The resulting derivative, Methyl 6-methoxyisoquinoline-1-carboxylate, possesses significantly improved chromatographic properties suitable for GC-MS analysis.

Upon introduction into the GC-MS system, the volatile derivative is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns. creative-proteomics.com These fragmentation patterns serve as a chemical fingerprint, allowing for the structural elucidation and confident identification of the compound.

The electron ionization mass spectrum of Methyl 6-methoxyisoquinoline-1-carboxylate is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a series of characteristic fragment ions would be produced. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially cleavage of the isoquinoline ring system itself. By analyzing the mass-to-charge ratio (m/z) of these fragments, detailed structural information can be obtained, confirming the identity of the original analyte.

The table below summarizes the anticipated key mass spectral data for the methyl ester derivative of this compound.

Table 1: Predicted GC-MS Data for Methyl 6-methoxyisoquinoline-1-carboxylate

| Feature | Description | Predicted Value |

|---|---|---|

| Molecular Formula | The chemical formula of the derivatized compound. | C₁₂H₁₁NO₃ |

| Molecular Weight | The mass of the molecular ion (M⁺). | 217.22 g/mol |

| Retention Time | A characteristic time for the compound to elute from the GC column under specific conditions. | Column and method dependent |

| Key Fragment Ions (m/z) | Predicted mass-to-charge ratios of significant fragments under electron ionization. | M⁺ (217), [M-OCH₃]⁺ (186), [M-COOCH₃]⁺ (158), Isoquinoline backbone fragments |

This derivatization and subsequent GC-MS analysis provide a robust method for the characterization and structural confirmation of this compound in various research contexts.

Computational Chemistry and Theoretical Investigations of 6 Methoxyisoquinoline 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods provide a fundamental understanding of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density, which is a function of three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.net For 6-methoxyisoquinoline-1-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(2d,p), can be used to optimize the molecule's three-dimensional geometry to its lowest energy state.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap (ΔE) | 0.157 | 4.27 |

| Dipole Moment | 2.004 D |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are crucial for elucidating reaction mechanisms.

For a molecule like this compound, ab initio methods can be used to map the potential energy surface of a chemical reaction. This process involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. researchgate.net This information is vital for understanding reaction kinetics and predicting whether a proposed reaction pathway is feasible. For instance, theoretical studies could investigate the mechanism of decarboxylation or the various synthetic routes leading to the isoquinoline (B145761) core, such as the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov The use of ab initio molecular dynamics can also help in discovering novel reaction pathways by simulating molecular motion and observing reaction events directly. escholarship.org

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader set of computational techniques used to study the structure, dynamics, and interactions of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the C1 position of the isoquinoline ring.

By systematically rotating this bond and calculating the potential energy at each step, a one-dimensional potential energy landscape can be generated. researchgate.net This landscape reveals the energy minima, corresponding to stable conformers, and the energy barriers that separate them. nih.gov The global minimum represents the most stable and likely conformation of the molecule in the gas phase. Such analysis is critical because the specific conformation of a molecule often dictates its biological activity and physical properties.

| Dihedral Angle (N-C1-Ccarboxyl-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 2.5 | Eclipsed (Higher Energy) |

| 30° | 0.8 | - |

| 60° | 0.0 | Staggered (Energy Minimum) |

| 90° | 1.2 | - |

| 120° | 2.8 | Eclipsed (Higher Energy) |

| 180° | 0.2 | Staggered (Local Minimum) |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies can be performed to explore its binding affinity and mode of interaction with various biological targets. Given that isoquinoline and quinoline (B57606) derivatives are known to interact with targets such as DNA gyrase, various kinases, and viral enzymes, these proteins could serve as potential targets. mdpi.comresearchgate.net The process involves placing the 3D structure of the ligand into the active site of the receptor and evaluating the fit using a scoring function. The results provide a binding energy score, which estimates the strength of the interaction, and reveal key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | Carboxyl O with Met793; Methoxy (B1213986) O with Lys745 |

| Hydrophobic Interactions | Isoquinoline ring with Leu718, Val726, Ala743 |

| Predicted Inhibition Constant (Ki) | ~1.2 µM |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound or identifying an unknown molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. idc-online.com The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS). To improve accuracy, the raw calculated values are often scaled using a linear regression analysis derived from comparing calculated and experimental shifts for a set of known molecules. nih.gov The root-mean-square deviation (RMSD) for predicted ¹H shifts can be as low as 0.15 ppm. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | 150.2 |

| C3 | 8.65 | 122.5 |

| C4 | 8.20 | 143.8 |

| C5 | 7.55 | 105.1 |

| C6 | - | 160.5 |

| C7 | 7.40 | 120.3 |

| C8 | 8.10 | 128.9 |

| -OCH3 | 4.05 | 55.8 |

| -COOH | 13.5 (broad) | 168.0 |

IR Frequencies: Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. oatext.com These calculations solve for the normal modes of vibration of the molecule. However, the calculations are typically based on the harmonic oscillator approximation, which causes a systematic overestimation of the frequencies compared to experimental values. To correct for this, calculated frequencies are uniformly multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals). mdpi.com The predicted spectrum allows for the assignment of specific absorption bands to the stretching, bending, and rocking motions of the molecule's functional groups. vscht.cz

| Predicted Frequency (cm⁻¹, scaled) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (from COOH, H-bonded dimer) |

| 3080 | Medium | Aromatic C-H stretch |

| 2950 | Medium | -CH3 stretch (from OCH3) |

| 1715 | Very Strong | C=O stretch (from COOH) |

| 1620, 1580, 1500 | Medium-Strong | Aromatic C=C ring stretches |

| 1260 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1210 | Strong | C-O stretch (from COOH) |

| 920 | Medium, Broad | O-H out-of-plane bend (dimer) |

Reaction Pathway Analysis and Transition State Identification

Theoretical investigations into the reaction pathways of this compound are crucial for understanding its reactivity, potential synthetic routes, and metabolic fate. While specific, in-depth computational studies exclusively detailing the reaction mechanisms and transition states for this particular molecule are not extensively available in the public domain, the principles of computational chemistry provide a framework for how such analyses would be conducted. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, thereby identifying the most energetically favorable pathways.

The analysis of reaction pathways for this compound would likely focus on several key reactive sites: the carboxylic acid group, the isoquinoline nitrogen, and the aromatic ring system. Computational models can simulate various reaction conditions to predict the outcomes of reactions like esterification, amidation, decarboxylation, or electrophilic substitution.

Transition State Identification:

A critical aspect of reaction pathway analysis is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting molecular structure that is neither reactant nor product. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, computational chemists would use algorithms to locate these transition states for specific reactions. For instance, in a decarboxylation reaction, the transition state would involve the breaking of the C-C bond between the isoquinoline ring and the carboxyl group. The geometry, vibrational frequencies, and energy of this transition state would be calculated to provide a complete picture of the reaction mechanism.

Hypothetical Reaction Pathway Data:

To illustrate the type of data generated from such a computational study, the following table presents hypothetical energy values for a generic reaction involving this compound. These values are for illustrative purposes only and are not derived from actual experimental or computational results.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | Initial state |

| Transition State 1 | +25.0 | Highest energy point for Step 1 |

| Intermediate | +5.0 | A stable but short-lived species |

| Transition State 2 | +15.0 | Highest energy point for Step 2 |

| Product | -10.0 | Final state of the reaction |

This table is a hypothetical representation of data from a reaction pathway analysis and is not based on published research for this specific compound.

Role and Applications of 6 Methoxyisoquinoline 1 Carboxylic Acid As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 6-Methoxyisoquinoline-1-carboxylic acid, containing both a reactive carboxylic acid handle and a versatile isoquinoline (B145761) nucleus, positions it as a valuable starting material for organic synthesis. Carboxylic acids are among the most utilized functional groups for creating diverse compound libraries, often through amide bond formation. researchgate.net

Heterocyclic Compounds

The isoquinoline structure is a core component of many N-heterocyclic bioactive natural products. nih.gov Compounds like this compound serve as foundational scaffolds for building more elaborate heterocyclic systems. The carboxylic acid group can be converted into various other functionalities (e.g., amides, esters, or even reduced) to facilitate cyclization reactions or to append other heterocyclic rings, thereby generating novel and complex molecular architectures. While this compound is offered commercially as a heterocyclic building block, specific, widely-published examples of its direct conversion into other complex heterocyclic compounds are not extensively detailed in the scientific literature. bldpharm.com

Alkaloid Analogues

Isoquinoline alkaloids represent a large and diverse family of natural products, many of which possess significant physiological effects. nih.gov These natural products often feature intricate substitution patterns on the isoquinoline core. Synthetic building blocks such as this compound are designed to enable the synthesis of unnatural analogues of these alkaloids. By modifying the core structure or using it as a scaffold to attach other molecular fragments, chemists can create novel compounds that mimic or alter the activity of natural alkaloids, aiding in the exploration of structure-activity relationships. The development of synthetic routes to alkaloid analogues is a critical area of medicinal chemistry. nih.govmdpi.com

Scaffold for Design and Synthesis of Bioactive Molecules

The inherent properties of the isoquinoline scaffold make it a frequent choice for the design of new bioactive molecules for therapeutic applications. researchgate.net Derivatives have been explored for uses ranging from anti-inflammatory and antiviral to anticancer agents. nih.govnih.gov

Research into Potential Pharmaceutical Intermediates

This compound is classified as a pharmaceutical intermediate, indicating its intended use in the multi-step synthesis of active pharmaceutical ingredients (APIs). bldpharm.com Its structure contains elements common to many biologically active molecules. The methoxy (B1213986) group and the carboxylic acid on the isoquinoline frame can be crucial for binding to biological targets or can serve as points for chemical modification to optimize a drug candidate's properties. While its role as an intermediate is established by its commercial availability for research and development, specific APIs synthesized directly from this starting material are not prominently documented in publicly available literature.

Derivatives for Investigation of Enzyme Interactions and Metabolic Pathways

The modification of core scaffolds like isoquinoline is a key strategy for developing probes to study biological systems. The carboxylic acid group of this compound can be used to attach linkers, fluorescent tags, or other reporter groups. Such derivatives can be employed to investigate how molecules of this class interact with specific enzymes or receptors. For instance, related phenolic tetrahydroisoquinoline-1-carboxylic acids have been studied for their oxidative decarboxylation by enzymes like horseradish peroxidase, highlighting how this class of compounds can be used to probe enzymatic processes. Although this compound is a suitable precursor for creating such molecular tools, detailed studies documenting its specific derivatives in enzyme interaction or metabolic pathway investigations are not widely reported.

Development in Materials Science Research

While the primary application of isoquinoline derivatives is in medicinal chemistry, their unique chemical and physical properties also make them candidates for materials science applications. amerigoscientific.com The rigid, aromatic structure of the isoquinoline core can be exploited in the development of polymers, conductive materials, and optical materials. Furthermore, isoquinoline derivatives can act as ligands in the synthesis of metal-organic frameworks (MOFs), which are advanced porous materials with applications in catalysis and gas storage. amerigoscientific.com The carboxylic acid function on this compound is particularly suitable for coordinating with metal ions to form such frameworks. However, specific research detailing the use of this compound in the development of new materials is not yet prevalent in the scientific literature.

Incorporation into Polymers and Coatings